molecular formula C18H27N5O B5373367 (1S,2S,9R)-11-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one

(1S,2S,9R)-11-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one

Cat. No.: B5373367
M. Wt: 329.4 g/mol
InChI Key: JKQDDGFKINDVKN-KEYYUXOJSA-N
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Description

The compound “(1S,2S,9R)-11-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one” is a complex organic molecule with potential applications in various scientific fields. This compound features a unique tricyclic structure with multiple nitrogen atoms, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(1S,2S,9R)-11-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one” typically involves multi-step organic synthesis. The process may start with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the tricyclic diazatricyclo structure. Key steps may include cyclization reactions, selective functional group transformations, and purification techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment, large-scale reactors, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

The compound “(1S,2S,9R)-11-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in non-covalent interactions could make it a useful probe in biochemical assays.

Medicine

In medicine, the compound may be investigated for its pharmacological properties. Its structural features suggest potential activity as a drug candidate, particularly in targeting specific enzymes or receptors.

Industry

In industrial applications, the compound could be used in the development of new materials with unique properties, such as polymers or coatings. Its stability and reactivity make it a versatile component in various manufacturing processes.

Mechanism of Action

The mechanism of action of “(1S,2S,9R)-11-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one” involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent modifications, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tricyclic diazatricyclo derivatives and pyrazolo[1,5-a]pyrazine analogs. These compounds share structural features such as multiple nitrogen atoms and fused ring systems.

Uniqueness

The uniqueness of “(1S,2S,9R)-11-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one” lies in its specific arrangement of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(1S,2S,9R)-11-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O/c24-18-3-1-2-17-14-6-13(10-22(17)18)9-21(11-14)12-15-7-16-8-19-4-5-23(16)20-15/h7,13-14,17,19H,1-6,8-12H2/t13-,14+,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQDDGFKINDVKN-KEYYUXOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CC(CN(C3)CC4=NN5CCNCC5=C4)CN2C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@H]3C[C@H](CN(C3)CC4=NN5CCNCC5=C4)CN2C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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